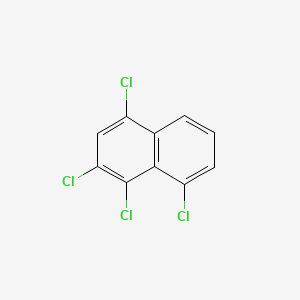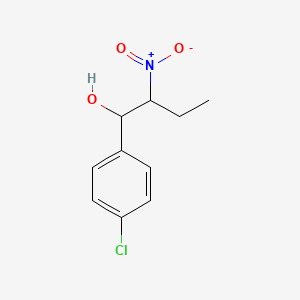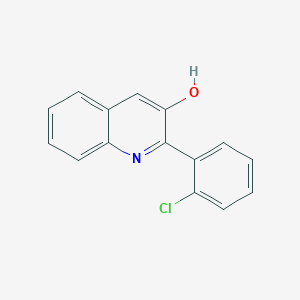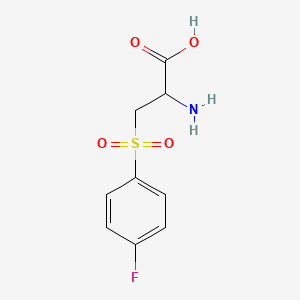![molecular formula C10H17ClN2O B14729527 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea CAS No. 13908-24-2](/img/structure/B14729527.png)
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bicyclo[221]hept-2-yl-3-(2-chloroethyl)urea is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products typically include amines or alcohols.
Hydrolysis: Hydrolysis yields amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a urea moiety.
Bicyclo[2.2.1]hept-5-en-2-yl acetate: Another derivative with an acetate group.
Bicyclo[2.2.1]hept-2-ylamine: The amine precursor used in the synthesis of the urea derivative.
Uniqueness
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea is unique due to its combination of a bicyclic structure and a chloroethyl urea moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
13908-24-2 |
|---|---|
Molekularformel |
C10H17ClN2O |
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C10H17ClN2O/c11-3-4-12-10(14)13-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H2,12,13,14) |
InChI-Schlüssel |
SYLXUMNNMPYKQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)

![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)


![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)




